molecular formula C27H35N5O7S B7886944 H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Cat. No.: B7886944
M. Wt: 573.7 g/mol
InChI Key: YFGBQHOOROIVKG-YPAWHYETSA-N
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Description

The compound H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic peptide composed of five amino acids: tyrosine, glycine, glycine, phenylalanine, and methionine. This peptide is known for its role as an endogenous opioid peptide, which means it naturally occurs in the body and interacts with opioid receptors to modulate pain and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial production also incorporates rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This interaction leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of adenylate cyclase, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neurotransmitter release. These molecular events contribute to the compound’s analgesic and immunomodulatory effects .

Comparison with Similar Compounds

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH: is similar to other opioid peptides such as:

Uniqueness

The uniqueness of This compound lies in its specific amino acid sequence, which confers distinct binding affinities and physiological effects compared to other opioid peptides. Its ability to modulate both pain and immune responses makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGBQHOOROIVKG-YPAWHYETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58569-55-4
Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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